Triazinate - 41191-04-2

Triazinate

Catalog Number: EVT-286717
CAS Number: 41191-04-2
Molecular Formula: C23H31ClN6O5S
Molecular Weight: 539.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Triazinate is a synthetic dihydrotriazine derivative with antineoplastic properties. As an antifolate agent related to methotrexate (MTX), triazinate inhibits the enzyme dihydrofolate reductase (DHFR), resulting in decreased tetrahydrofolate production and interference with thymidylate synthesis. Unlike MTX, this agent is not converted to polyglutamate forms. Triazinate also inhibits the transport of folates and may be selectively toxic to MTX-resistant tumor cells. (NCI04)
Overview

Triazinate, scientifically known as NSC139105, is a compound that has garnered significant interest due to its potential applications in various fields, particularly in medicinal chemistry. It is classified as a dihydro-S-triazine derivative and serves as a model compound for studying inhibitors of dihydrofolate reductase, an enzyme critical in the synthesis of nucleic acids. This compound is notable for its diverse biological activities, including antifungal, anticancer, antiviral, and anti-HIV properties.

Source and Classification

Triazinate is synthesized from triazine compounds, which are a class of heterocyclic organic compounds characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. The synthesis of Triazinate involves the creation of dihydro-S-triazines, which are known for their reactivity and versatility in organic synthesis. The compound is cataloged under various chemical databases, including PubChem, where it is identified by its unique InChI Key (HKPVIFTWECXNPY-UHFFFAOYSA-N) and molecular formula C23H30ClN5O4SC_{23}H_{30}ClN_{5}O_{4}S .

Synthesis Analysis

The synthesis of Triazinate primarily involves the following methods:

  1. Base-Mediated Synthesis: This method utilizes readily available imidates, guanidines, and amides as starting materials. The reaction typically employs cesium carbonate as a base to facilitate the formation of unsymmetrical 1,3,5-triazin-2-amines in good yields .
  2. Microwave Irradiation Techniques: Microwave-assisted synthesis has been employed to enhance reaction rates and yields. This method allows for the rapid formation of triazine derivatives under controlled conditions, resulting in higher purity products compared to traditional heating methods .
  3. Conventional Methods: In some cases, triazine derivatives are synthesized through conventional heating techniques using cyanuric chloride as a starting material. The reaction conditions often involve high temperatures and specific solvents to achieve desired substitution patterns on the triazine ring .
Chemical Reactions Analysis

Triazinate undergoes several chemical reactions that are pivotal for its application in medicinal chemistry:

  1. Reactions with Dihydrofolate Reductase: As an inhibitor of dihydrofolate reductase, Triazinate interacts with the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis .
  2. Formation of Schiff Bases: Triazinate can participate in condensation reactions with aldehydes to form Schiff bases, which are important intermediates in organic synthesis and have potential applications in drug development .
  3. Anticancer Activity Mechanism: The compound exhibits anticancer properties by inducing apoptosis in cancer cells through mechanisms that may involve disruption of metabolic pathways essential for cell proliferation .
Mechanism of Action

The mechanism of action for Triazinate primarily revolves around its role as an inhibitor of dihydrofolate reductase:

  • Inhibition Process: Triazinate binds to the active site of dihydrofolate reductase, blocking substrate access and effectively reducing the enzyme's activity. This inhibition leads to decreased levels of tetrahydrofolate, resulting in impaired nucleic acid synthesis and ultimately causing cell cycle arrest or apoptosis in rapidly dividing cancer cells .
  • Molecular Docking Studies: Computational studies have demonstrated that specific substituents on the triazine core significantly influence binding affinity and inhibitory potency against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Physical and Chemical Properties Analysis

Triazinate possesses several notable physical and chemical properties:

Applications

Triazinate has diverse applications across several scientific domains:

  1. Medicinal Chemistry: It is primarily investigated for its potential use as an anticancer agent due to its ability to inhibit dihydrofolate reductase.
  2. Pharmaceutical Development: Triazinate serves as a lead compound for developing new drugs targeting various cancers and possibly other diseases influenced by folate metabolism.
  3. Biological Research: The compound is employed in studies exploring cell transport mechanisms and enzyme inhibition pathways relevant to cancer biology .
Introduction to Triazinate in Medicinal Chemistry

Historical Context of Triazine-Based Therapeutics

The triazine ring—a nitrogen-containing heterocycle existing in three isomeric forms (1,2,3-triazine, 1,2,4-triazine, and symmetrical 1,3,5-triazine or s-triazine)—has evolved from agricultural chemicals to indispensable pharmacophores in modern drug discovery. The symmetrical triazine scaffold emerged as a cornerstone in medicinal chemistry following the serendipitous discovery of altretamine (hexamethylmelamine) in the 1950s as an alkylating antineoplastic agent. This breakthrough catalyzed systematic exploration of s-triazine derivatives, leveraging their synthetic versatility for sequential nucleophilic substitutions. The temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) enabled controlled derivatization: the first chlorine replacement occurs at 0–5°C, the second at room temperature, and the third under reflux conditions [1]. This orthogonal chemoselectivity facilitated the synthesis of combinatorial libraries with diverse pharmacophoric elements, accelerating the development of triazine-based therapeutics across antiviral, antibacterial, and anticancer domains [1] [4]. By the 21st century, FDA-approved drugs like enasidenib (IDH2 inhibitor for leukemia) and bemotrizinol (UV filter) underscored the scaffold’s translational impact [1] [4].

Table 1: Clinically Approved Triazine-Based Therapeutics

CompoundTherapeutic CategoryKey Indication(s)Year Approved
AltretamineAntineoplasticOvarian cancer1990
EnasidenibAntineoplasticIDH2-mutated acute myeloid leukemia2017
BemotrizinolDermatologicalBroad-spectrum UV protection2005
AzaribineAntiviralPsoriasis1975 (withdrawn)
TirapazamineAntineoplastic (adjuvant)Head/neck cancers (Phase III)Not approved

Role of Triazinate as a Privileged Scaffold in Drug Design

Triazinate exemplifies a "privileged scaffold" due to its structural plasticity, ease of functionalization, and capacity to engage diverse biological targets through strategic substituent placement. The s-triazine core offers three modifiable positions, enabling convergent synthesis of hybrid molecules with tailored properties. Key attributes underpinning its utility include:

  • Electronic Tunability: Sequential ring substitution reduces electron deficiency, allowing fine-tuning of reactivity and binding kinetics [1].
  • Spatial Diversity: Substituents can project pharmacophores in orthogonal planes, enhancing target complementarity. For instance, enasidenib’s efficacy stems from optimal positioning of its fluorophenyl and morpholine groups within the IDH2 active site [4].
  • Metabolic Resilience: The triazine ring exhibits stability against cytochrome P450-mediated degradation, improving pharmacokinetic profiles [1] [8].

Drug design exploits these features via molecular hybridization. Triazinate-based compounds integrate bioactive moieties—such as amino acids, heterocycles, or metal-chelating groups—to amplify efficacy or overcome resistance. Examples include:

  • Anticancer Agents: Hybrids with pyrrolidine or morpholine inhibit mutant IDH2 (e.g., NCE 6a, 7g) [4].
  • Antifungals: s-Triazine-tetrazole conjugates (e.g., Compound 3a) exhibit sub-nanomolar MICs against Candida albicans by inhibiting fungal CYP51 [3].
  • Neuroprotectants: Pentacyclic triazino-triazolopyridines (e.g., Compound 13) modulate GABAA receptors, showing anticonvulsant and antidepressant effects [8].

Table 2: Strategic Approaches in Triazinate-Based Drug Design

Design StrategyExample CompoundBiological TargetKey Advantage
Convergent SynthesisEnasidenib analoguesMutant IDH2High selectivity over PI3Kα (1.7-fold) [4]
Bioisosteric ReplacementCHF₂-triazine (41)mTOR kinaseEnhanced cellular potency via H-bond donation [4]
Scaffold Hoppings-Triazine-tetrazole (3a)Fungal CYP5110⁸-fold higher efficacy vs fluconazole [3]
PolypharmacologyPyrano-triazolo-pyridine (13)GABAA receptorCombined anticonvulsant + antidepressant activity [8]

Scope of Research: Addressing Gaps in Triazine Derivative Applications

Despite advancements, critical gaps persist in triazinate research:

  • Therapeutic Breadth: While oncology dominates applications (∼60% of triazine candidates), antifungal, antiviral, and neuropsychiatric domains remain underexplored. Only 8% of studied derivatives target fungal pathogens like Candida auris, despite its WHO-critical status and multidrug resistance [3].
  • Resistance Mechanisms: Recurrent substitutions (e.g., morpholine/piperidine) may predispose to efflux pump recognition. Novel linkers—such as thiadiazole (TCA3) or hydrazone—show promise in circumventing resistance but lack systematic evaluation [5] [8].
  • Delivery Challenges: Poor aqueous solubility hampers in vivo translation. Nanoformulations (e.g., triazine-polyamide dendrimers) are nascent, with only Series 9/10 in early development [1].
  • Target Ambiguity: Many triazinates exhibit phenotypic efficacy without mechanistic clarity. For example, pyrazole-triazines (Series 5/6) inhibit cancer proliferation, but molecular targets are unvalidated [1].

Priority research areas include:

  • Pathogen-Specific Design: Leveraging s-triazine’s orthogonal reactivity to target fungal isoenzymes (e.g., CYP51A1 vs human CYP51) [3].
  • Electron-Deficient Probes: Exploiting triazine’s electron affinity for redox-active therapeutics, mimicking metal catalysis in NO3RR or CO2RR [6].
  • CNS-Penetrant Derivatives: Optimizing log P and PSA for blood-brain barrier crossing, building on Compound 13’s neuroprotection in the entorhinal cortex [8].

Table 3: High-Priority Research Directions for Triazinate Applications

Research GapCurrent ProgressInnovation Opportunity
Antifungal Resistances-Triazine-tetrazoles (MIC 10⁻⁸ µg/mL) [3]Hybrids targeting β-(1,3)-glucan synthase
Neurological ApplicationsGABAA-active Compound 13 [8]Sigma-1 receptor modulators for neuroprotection
Electrocatalytic MaterialsTriazine frameworks for CO₂RR [6]Bioinspired metallo-triazine complexes
Antiviral TherapeuticsThiadiazole-triazine (TCA3) docking vs SARS-CoV-2 [5]Broad-spectrum fusion inhibitors

The integration of computational methods—molecular docking of TCA3 with SARS-CoV-2 Mpro (binding energy: −8.2 kcal/mol) [5] or machine learning for porosity/hydrophilicity prediction—will accelerate target validation and mitigate developmental attrition [6].

Properties

CAS Number

41191-04-2

Product Name

Triazinate

IUPAC Name

3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N,N-dimethylbenzamide;ethanesulfonic acid

Molecular Formula

C23H31ClN6O5S

Molecular Weight

539.0 g/mol

InChI

InChI=1S/C21H25ClN6O2.C2H6O3S/c1-21(2)26-19(23)25-20(24)28(21)15-8-9-17(16(22)11-15)30-12-13-6-5-7-14(10-13)18(29)27(3)4;1-2-6(3,4)5/h5-11H,12H2,1-4H3,(H4,23,24,25,26);2H2,1H3,(H,3,4,5)

InChI Key

HKPVIFTWECXNPY-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N(C)C)Cl)N)N)C

Solubility

Soluble in DMSO

Synonyms

alpha-(2-chloro-4-(4,6-diamino-2,2-dimethyl-s-trizin-1(2H)-yl)phenoxy)-N,N-dimethyl-m-toluamide ethanesulfonic acid
Baker's Antifol
Baker's Antifolate
NSC 139105
triazinate

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N(C)C)Cl)N)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.